6-Butoxy-3-chloropicolinimidamide hydrochloride

Lipophilicity Drug Discovery Medicinal Chemistry

6-Butoxy-3-chloropicolinimidamide hydrochloride (CAS 1179361-91-1) is a heterocyclic organic compound belonging to the class of substituted picolinimidamides. It features a pyridine core bearing a chlorine atom at the 3-position and a butoxy group at the 6-position, with the amidine function present as a hydrochloride salt.

Molecular Formula C10H15Cl2N3O
Molecular Weight 264.15 g/mol
CAS No. 1179361-91-1
Cat. No. B11851134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Butoxy-3-chloropicolinimidamide hydrochloride
CAS1179361-91-1
Molecular FormulaC10H15Cl2N3O
Molecular Weight264.15 g/mol
Structural Identifiers
SMILESCCCCOC1=NC(=C(C=C1)Cl)C(=N)N.Cl
InChIInChI=1S/C10H14ClN3O.ClH/c1-2-3-6-15-8-5-4-7(11)9(14-8)10(12)13;/h4-5H,2-3,6H2,1H3,(H3,12,13);1H
InChIKeyJADRTOGKKFEVIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Butoxy-3-chloropicolinimidamide Hydrochloride (CAS 1179361-91-1): A Chlorinated Pyridine Derivative for Specialized Research


6-Butoxy-3-chloropicolinimidamide hydrochloride (CAS 1179361-91-1) is a heterocyclic organic compound belonging to the class of substituted picolinimidamides . It features a pyridine core bearing a chlorine atom at the 3-position and a butoxy group at the 6-position, with the amidine function present as a hydrochloride salt . The compound is supplied as a solid with a stated purity of ≥98% and a molecular weight of 264.15 g/mol (free base: 263.059 g/mol) . As a specialized building block, its structural attributes—specifically the lipophilic n‑butoxy chain and the electron-withdrawing chloro substituent—distinguish it from simpler picolinimidamide analogs and render it a useful intermediate for further synthetic elaboration in medicinal chemistry and materials science.

Why Generic Substitution of 6-Butoxy-3-chloropicolinimidamide Hydrochloride Fails: Differentiated Physicochemical Properties vs. Analogs


Within the family of chloropicolinimidamides, simple substitution with another alkoxy or unsubstituted analog is not equivalent. The introduction of an n‑butoxy chain at the 6‑position substantially alters key physicochemical parameters—particularly lipophilicity (LogP) and conformational flexibility (rotatable bonds)—relative to ethoxy, tert‑butoxy, or unsubstituted comparators . These differences translate into meaningful variations in solubility, membrane permeability potential, and reactivity profiles that are critical for reproducible research outcomes. Consequently, users requiring precise control over experimental conditions or synthetic pathways cannot interchange this compound with a 'similar' catalog entry without risking altered performance or unexpected side reactions. The quantitative evidence below substantiates why 6‑butoxy‑3‑chloropicolinimidamide hydrochloride provides a unique, non‑fungible profile for discerning scientific applications.

Product‑Specific Quantitative Evidence Guide: 6-Butoxy-3-chloropicolinimidamide Hydrochloride vs. Closest Analogs


Enhanced Lipophilicity (LogP) vs. 3-Chloro-6-ethoxypicolinimidamide Hydrochloride

The target compound exhibits a significantly higher computed LogP (2.62) compared to its ethoxy analog (LogP = 1.84) . This difference of +0.78 LogP units corresponds to an approximately 6‑fold increase in calculated octanol‑water partition coefficient, indicating markedly enhanced lipophilicity. The analysis is based on vendor‑supplied computational predictions using a consistent algorithm (presumably ChemAxon or similar) across both molecules .

Lipophilicity Drug Discovery Medicinal Chemistry ADME

Increased Conformational Flexibility vs. 3-Chloropicolinimidamide Hydrochloride

The presence of the n‑butoxy chain endows the molecule with substantially more conformational freedom than the unsubstituted 3‑chloropicolinimidamide core. The target compound contains 5 rotatable bonds compared to only 1 rotatable bond for the parent 3‑chloropicolinimidamide hydrochloride . This is accompanied by an increase in topological polar surface area (TPSA) from 62.76 Ų to 71.99 Ų, and a LogP increase from 1.44 to 2.62 .

Conformational Flexibility Structure-Activity Relationship Molecular Docking

Comparable Lipophilicity but Distinct Flexibility vs. tert‑Butoxy Analog

The n‑butoxy and tert‑butoxy derivatives share identical molecular weight (264.15 g/mol) and nearly identical computed LogP values (2.62 vs. 2.618), yet they differ markedly in rotatable bond count and steric bulk . The n‑butoxy analog possesses 5 rotatable bonds, whereas the tert‑butoxy analog has only 2 due to the branched, hindered alkoxy group .

Lipophilicity Steric Effects Synthetic Intermediates

High Purity Specification (≥98%) for Consistent Research Outcomes

The compound is offered at a certified purity of 98% by reputable suppliers including Leyan and MolCore . While lower purity grades (e.g., 95%) are available from some vendors, procurement of the 98% grade minimizes the risk of impurity‑driven artifacts in sensitive biological assays or synthetic transformations. This level of purity is on par with or exceeds that of many close analogs, ensuring that observed experimental outcomes are attributable to the intended compound rather than contaminating species.

Quality Control Reproducibility Chemical Procurement

Best Research and Industrial Application Scenarios for 6-Butoxy-3-chloropicolinimidamide Hydrochloride


Lead Optimization in Medicinal Chemistry: Tuning Lipophilicity and Permeability

The higher LogP (2.62 vs. 1.84) of 6‑butoxy‑3‑chloropicolinimidamide hydrochloride relative to its ethoxy analog makes it a superior candidate for exploring structure‑activity relationships where increased membrane permeability or enhanced hydrophobic interactions with a protein target are desired . This is particularly relevant in early‑stage drug discovery for central nervous system targets or for improving oral bioavailability predictions.

Fragment‑Based Drug Discovery: Flexible Lipophilic Fragment for SAR Expansion

With 5 rotatable bonds and a LogP of 2.62, this compound serves as a versatile, flexible lipophilic fragment that can be elaborated synthetically via the amidine nitrogen or the chloro substituent . Its conformational freedom distinguishes it from the rigid tert‑butoxy analog (2 rotatable bonds), offering a distinct vector for fragment growing or linking strategies .

Chemical Biology: Tool Compound for Investigating Hydrophobic Binding Pockets

The combination of a butoxy tail and a chloropicolinimidamide core provides a well‑defined physicochemical profile suitable for probing hydrophobic sub‑pockets in enzymes or receptors . The compound's increased TPSA and rotatable bond count relative to the unsubstituted core may also influence solubility and off‑target binding, making it a useful tool for chemical biology studies requiring precise control over molecular properties.

Synthetic Intermediate for Diversely Functionalized Heterocycles

The presence of an amidine group and an aryl chloride offers orthogonal reactivity handles for downstream derivatization. Procurement of the 98% purity grade from Leyan or MolCore ensures reliable cross‑coupling (e.g., Suzuki, Buchwald‑Hartwig) and condensation reactions with minimal interference from impurities, thereby streamlining the synthesis of more complex libraries .

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